![molecular formula C19H12ClN3O B14139789 2-amino-4-(4-chlorophenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile CAS No. 132546-97-5](/img/structure/B14139789.png)
2-amino-4-(4-chlorophenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-4-(4-chlorophenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a quinoline moiety fused with a pyran ring, along with an amino group, a chlorophenyl group, and a carbonitrile group. These structural elements contribute to its diverse chemical reactivity and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(4-chlorophenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile typically involves a multicomponent reaction. One common method is the one-pot three-component condensation reaction, which involves the reaction of 8-hydroxyquinoline, substituted aromatic aldehydes, and malononitrile in the presence of a catalyst such as L-proline . The reaction is carried out under reflux conditions, and the product is obtained in good yield after purification.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-4-(4-chlorophenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonitrile group to other functional groups such as amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, with specific temperatures and solvents chosen to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
2-amino-4-(4-chlorophenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2-amino-4-(4-chlorophenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival . The compound’s antimicrobial activity could be due to its interaction with bacterial cell membranes or inhibition of essential bacterial enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-amino-4-phenylquinoline-3-carbonitrile: Similar in structure but lacks the chlorophenyl group.
2-amino-4-(4-nitrophenyl)quinoline-3-carbonitrile: Contains a nitrophenyl group instead of a chlorophenyl group.
2-amino-4-(4-hydroxyphenyl)quinoline-3-carbonitrile: Features a hydroxyphenyl group in place of the chlorophenyl group.
Uniqueness
The presence of the chlorophenyl group in 2-amino-4-(4-chlorophenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile imparts unique chemical and biological properties compared to its analogs. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
132546-97-5 |
|---|---|
Formule moléculaire |
C19H12ClN3O |
Poids moléculaire |
333.8 g/mol |
Nom IUPAC |
2-amino-4-(4-chlorophenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile |
InChI |
InChI=1S/C19H12ClN3O/c20-13-6-3-11(4-7-13)16-14-8-5-12-2-1-9-23-17(12)18(14)24-19(22)15(16)10-21/h1-9,16H,22H2 |
Clé InChI |
IZKNALYUKLAFBX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C3=C(C=C2)C(C(=C(O3)N)C#N)C4=CC=C(C=C4)Cl)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(4-chlorophenoxy)methyl]-N-propylfuran-2-carboxamide](/img/structure/B14139714.png)
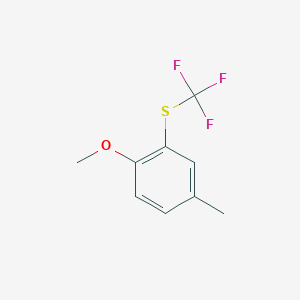
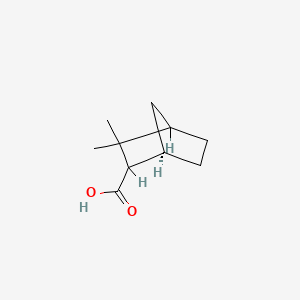
![N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)tetrahydrofuran-2-carboxamide](/img/structure/B14139735.png)
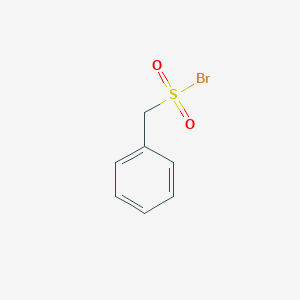
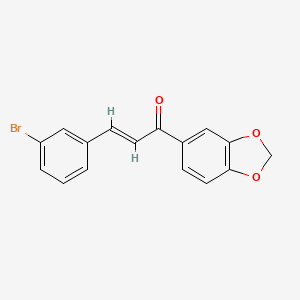
![N'-[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]-2-(5-morpholin-4-ylsulfonylthiophen-2-yl)acetohydrazide](/img/structure/B14139757.png)
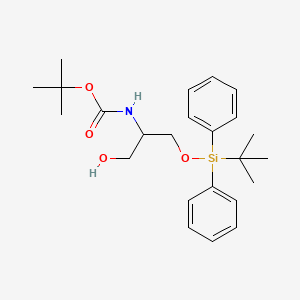
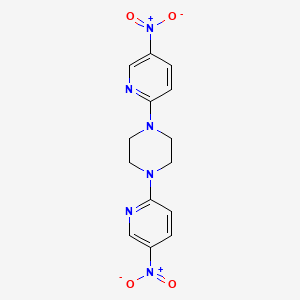
![5-Chloro-3,3-difluoro-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one](/img/structure/B14139779.png)
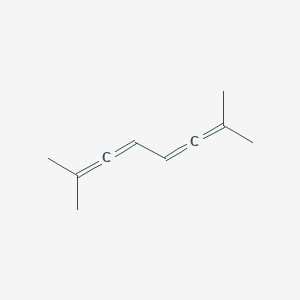
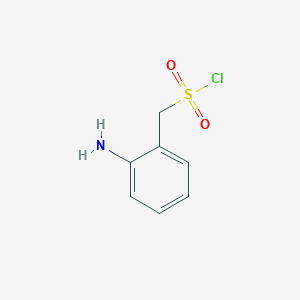
![N-[2,4-Dinitro-6-(trifluoromethyl)phenyl]-1-nitronaphthalen-2-amine](/img/structure/B14139786.png)
![Acetamide, N-[3-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-](/img/structure/B14139788.png)
